molecular formula C18H30O3 B14257951 9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)- CAS No. 403656-25-7

9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-

Cat. No.: B14257951
CAS No.: 403656-25-7
M. Wt: 294.4 g/mol
InChI Key: HKSDVVJONLXYKL-DLBZAZTESA-N
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Description

9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)- is a complex organic compound with the molecular formula C18H30O3. This compound is characterized by the presence of a diene system (two double bonds) and an oxirane ring (epoxide) attached to a long carbon chain. It is also known by other names such as 9,12-Octadecadienoic acid, 15,16-epoxy-, (Z,Z)- .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)- typically involves the epoxidation of linoleic acid derivatives. The process begins with the extraction of linoleic acid from natural sources like vegetable oils. The linoleic acid is then subjected to epoxidation using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the oxirane ring .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the catalytic epoxidation of linoleic acid using environmentally friendly oxidants like hydrogen peroxide in the presence of a catalyst. This method is preferred due to its efficiency and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions

9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)- involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its biological activity, including its potential to modulate enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Properties

CAS No.

403656-25-7

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

14-[(2R,3S)-3-ethyloxiran-2-yl]tetradeca-9,12-dienoic acid

InChI

InChI=1S/C18H30O3/c1-2-16-17(21-16)14-12-10-8-6-4-3-5-7-9-11-13-15-18(19)20/h4,6,10,12,16-17H,2-3,5,7-9,11,13-15H2,1H3,(H,19,20)/t16-,17+/m0/s1

InChI Key

HKSDVVJONLXYKL-DLBZAZTESA-N

Isomeric SMILES

CC[C@H]1[C@H](O1)CC=CCC=CCCCCCCCC(=O)O

Canonical SMILES

CCC1C(O1)CC=CCC=CCCCCCCCC(=O)O

Origin of Product

United States

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